N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-({[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]carbamoyl}methoxy)acetamide
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Overview
Description
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-({[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]carbamoyl}methoxy)acetamide is a complex organic compound characterized by the presence of benzothiazole and thiazole rings. These heterocyclic structures are known for their diverse biological activities and are often found in pharmaceutical and agrochemical compounds.
Mechanism of Action
Target of Action
The primary targets of this compound are the cyclooxygenase (COX) enzymes . These enzymes are crucial in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Mode of Action
The compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, which are key mediators of inflammation and pain .
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting the COX enzymes, it prevents the conversion of arachidonic acid into pro-inflammatory mediators, thus reducing inflammation and pain .
Pharmacokinetics
Similar compounds with a thiazole ring are known to have good bioavailability .
Result of Action
The compound’s action results in the reduction of inflammation and pain . By inhibiting the COX enzymes, it decreases the production of prostaglandins, leading to a reduction in inflammation and pain .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs, the pH of the environment, and the presence of certain enzymes can affect the compound’s efficacy and stability . .
Biochemical Analysis
Biochemical Properties
2,2’-oxybis(N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)acetamide) plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2, which are crucial in the inflammatory response . The interaction with these enzymes involves binding to their active sites, thereby preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation .
Cellular Effects
The effects of 2,2’-oxybis(N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)acetamide) on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to inhibit the proliferation of certain cancer cell lines by inducing apoptosis and cell cycle arrest . Additionally, it affects the expression of genes involved in the inflammatory response, thereby reducing inflammation .
Molecular Mechanism
At the molecular level, 2,2’-oxybis(N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)acetamide) exerts its effects through several mechanisms. It binds to the active sites of COX enzymes, inhibiting their activity and reducing the production of inflammatory mediators . The compound also interacts with other biomolecules, such as nuclear receptors, to modulate gene expression . These interactions lead to changes in the expression of genes involved in inflammation and cell proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2’-oxybis(N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)acetamide) change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of COX enzymes and reduced inflammation . The stability and degradation of the compound can influence its long-term efficacy .
Dosage Effects in Animal Models
The effects of 2,2’-oxybis(N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)acetamide) vary with different dosages in animal models. At lower doses, the compound effectively inhibits inflammation without causing significant adverse effects . At higher doses, it may exhibit toxic effects, including liver and kidney damage . The threshold for these toxic effects varies among different animal models, but it is generally observed at doses significantly higher than those required for therapeutic effects .
Metabolic Pathways
2,2’-oxybis(N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)acetamide) is involved in several metabolic pathways. It interacts with enzymes and cofactors involved in the metabolism of arachidonic acid, leading to reduced production of prostaglandins . The compound also affects metabolic flux and metabolite levels, particularly in pathways related to inflammation and cell proliferation .
Transport and Distribution
Within cells and tissues, 2,2’-oxybis(N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)acetamide) is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . The compound tends to accumulate in tissues with high levels of inflammation, where it exerts its therapeutic effects .
Subcellular Localization
The subcellular localization of 2,2’-oxybis(N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)acetamide) is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with COX enzymes and other biomolecules . It may also be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-({[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]carbamoyl}methoxy)acetamide typically involves multi-step organic reactions. The process begins with the formation of the benzothiazole and thiazole rings, followed by their coupling through various condensation reactions. Common reagents used in these reactions include thionyl chloride, ammonium thiocyanate, and acetic anhydride. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reagents are mixed and reacted under optimized conditions. The use of catalysts and automated control systems ensures consistency and efficiency in the production process. Purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-({[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]carbamoyl}methoxy)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by others. Common reagents include halogens and alkylating agents.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-({[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]carbamoyl}methoxy)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoic acid: Known for its use in organic synthesis and as a precursor for various pharmaceuticals.
Transfluthrin: A pyrethroid insecticide with a unique mechanism of action.
Uniqueness
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-({[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]carbamoyl}methoxy)acetamide stands out due to its dual benzothiazole and thiazole rings, which confer unique chemical and biological properties
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-[2-[[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]amino]-2-oxoethoxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N6O3S4/c31-19(29-23-27-15(11-34-23)21-25-13-5-1-3-7-17(13)36-21)9-33-10-20(32)30-24-28-16(12-35-24)22-26-14-6-2-4-8-18(14)37-22/h1-8,11-12H,9-10H2,(H,27,29,31)(H,28,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNBHJTBLLNHBTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CSC(=N3)NC(=O)COCC(=O)NC4=NC(=CS4)C5=NC6=CC=CC=C6S5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N6O3S4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.